11Z,13E-Hexadecadien-1-ol
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Overview
Description
11Z,13E-Hexadecadien-1-ol: is a compound known for its role as an insect sex pheromone. It is secreted by adult females of the grass web moth (Herpetogramma licarsisalis) and is used to attract male moths . This compound has a molecular formula of C16H30O and a molecular weight of 238.41 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11Z,13E-Hexadecadien-1-ol typically involves the use of commercially available starting materials. One common synthetic route includes the following steps:
Alkylation of lithium alkyne: under low temperature conditions.
Cis-Wittig olefination: of the aldehyde with propylidentriphenylphosphorane.
Hydroboration-protonolysis: of the alkyne.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to ensure cost-effectiveness and efficiency.
Chemical Reactions Analysis
Types of Reactions: 11Z,13E-Hexadecadien-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Produces saturated alcohols.
Substitution: Produces various substituted derivatives.
Scientific Research Applications
11Z,13E-Hexadecadien-1-ol has several scientific research applications:
Chemistry: Used as a model compound in the study of pheromone synthesis and chemical communication in insects.
Biology: Helps in understanding the mating behavior and population control of pest species.
Industry: Used in the formulation of pheromone traps for pest management in agriculture
Mechanism of Action
The mechanism of action of 11Z,13E-Hexadecadien-1-ol involves its role as a sex pheromone. It is detected by the olfactory receptors of male moths, which are highly sensitive to this compound. The molecular targets include specific olfactory receptor neurons that trigger a behavioral response in the male moths, leading them to the source of the pheromone .
Comparison with Similar Compounds
- 11Z,13Z-Hexadecadien-1-ol
- 11Z,13E-Hexadecadienal
- 11Z,13Z-Hexadecadienal
Comparison:
- 11Z,13Z-Hexadecadien-1-ol: Similar structure but differs in the configuration of the double bonds. It is also used as a sex pheromone in different insect species .
- 11Z,13E-Hexadecadienal: An aldehyde derivative of 11Z,13E-Hexadecadien-1-ol, used in similar applications but with different chemical properties .
- 11Z,13Z-Hexadecadienal: Similar to 11Z,13E-Hexadecadienal but with different double bond configurations, affecting its biological activity .
This compound is unique due to its specific double bond configuration, which plays a crucial role in its effectiveness as a sex pheromone for certain insect species .
Properties
Molecular Formula |
C16H30O |
---|---|
Molecular Weight |
238.41 g/mol |
IUPAC Name |
(11Z,13E)-hexadeca-11,13-dien-1-ol |
InChI |
InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h3-6,17H,2,7-16H2,1H3/b4-3+,6-5- |
InChI Key |
GKFQVSXEEVMHMA-ICWBMWKASA-N |
Isomeric SMILES |
CC/C=C/C=C\CCCCCCCCCCO |
Canonical SMILES |
CCC=CC=CCCCCCCCCCCO |
Origin of Product |
United States |
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